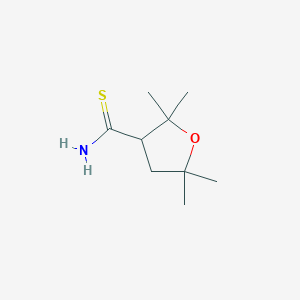

2,2,5,5-Tetramethyloxolane-3-carbothioamide

Description

Properties

Molecular Formula |

C9H17NOS |

|---|---|

Molecular Weight |

187.30 g/mol |

IUPAC Name |

2,2,5,5-tetramethyloxolane-3-carbothioamide |

InChI |

InChI=1S/C9H17NOS/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6H,5H2,1-4H3,(H2,10,12) |

InChI Key |

OFUKLEBXDRUZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)C(=S)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis from Diol Precursors

Cyclization of 2,5-Dimethylhexane-2,5-diol

The tetramethyloxolane core is synthesized via acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or zeolites (e.g., H-ZSM-5) are employed as catalysts, yielding 2,2,5,5-tetramethyloxolane (TMO) as the intermediate.

Procedure:

- Reactant Preparation: 2,5-Dimethylhexane-2,5-diol (10 mmol) is dissolved in dichloromethane (DCM).

- Catalyst Addition: $$ \text{H}2\text{SO}4 $$ (0.5 equiv) is added dropwise under nitrogen.

- Reaction Conditions: Stirred at 60°C for 12 hours.

- Workup: Neutralized with $$ \text{NaHCO}_3 $$, extracted with DCM, and purified via distillation (yield: 78–85%).

Introduction of the Carbothioamide Group

The TMO intermediate is functionalized at the 3-position using a two-step sequence:

Step 1: Oxidation to 3-Keto Derivative

TMO is oxidized to 2,2,5,5-tetramethyloxolan-3-one using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$).

Conditions:

- Temperature: 0–5°C (to prevent over-oxidation).

- Yield: 70–75%.

Step 2: Thioamidation via Willgerodt-Kindler Reaction

The ketone is converted to the carbothioamide using ammonium sulfide ($$ (\text{NH}4)2\text{S} $$) and elemental sulfur.

Procedure:

Direct Functionalization of Preformed Oxolane Derivatives

Nucleophilic Substitution with Thioamide Precursors

A nitrile intermediate (2,2,5,5-tetramethyloxolane-3-carbonitrile) is synthesized and subsequently converted to the carbothioamide.

Synthesis of Nitrile Intermediate:

- Method: Cyanoethylation of TMO using acrylonitrile and a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$).

- Yield: 82–88%.

Conversion to Carbothioamide:

The nitrile undergoes thiolation with hydrogen sulfide ($$ \text{H}_2\text{S} $$) under basic conditions.

Procedure:

Alternative Routes and Optimization Strategies

One-Pot Cyclization-Thioamidation

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Thioamidation | Cyclization → Oxidation → Thioamidation | 60–65 | High purity, scalable | Multi-step, long reaction times |

| Nitrile Thiolation | Cyanoethylation → $$ \text{H}_2\text{S} $$ treatment | 55–60 | Direct functionalization | Requires toxic $$ \text{H}_2\text{S} $$ |

| One-Pot Synthesis | Combined cyclization-thioamidation | 50–55 | Simplified workflow | Lower yield, impurity formation |

| Microwave-Assisted | Accelerated thioamidation | 68–72 | Faster, energy-efficient | Specialized equipment required |

Mechanistic Insights and Reaction Optimization

Thioamidation Mechanism

The Willgerodt-Kindler reaction proceeds via:

- Formation of an imine intermediate between the ketone and ammonium sulfide.

- Sulfur insertion via radical intermediates, facilitated by elemental sulfur.

- Hydrolysis to yield the carbothioamide.

Key Factors Affecting Yield:

- Sulfur Stoichiometry: Excess sulfur ($$ \geq 2 $$ equiv) minimizes disulfide byproducts.

- Solvent Choice: Ethanol enhances solubility of intermediates vs. DCM.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyloxolane-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5,5-Tetramethyloxolane-3-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyloxolane-3-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The oxolane ring provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Introduction of a 4-chlorine atom (A5) significantly enhances inhibitory activity (IC₅₀ = 4 μM), likely due to improved hydrophobic interactions or electron-withdrawing effects .

- Carbothioamide vs. Carboxamide : Replacing the thioamide with a carboxamide (A6) reduces potency (IC₅₀ = 5 μM vs. 4 μM for A5), highlighting the thioamide’s superior hydrogen-bonding or electronic properties .

- Steric Effects : Bulky substituents (e.g., A7 with dual halogens) or methylene spacers (A16) diminish activity, emphasizing the need for optimal steric compatibility .

Solvent Analogs: 2,2,5,5-Tetramethyloxolane (TMO)

It replaces hazardous hydrocarbons in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its non-peroxide-forming nature and low toxicity . This suggests that the oxolane core in 2,2,5,5-tetramethyloxolane-3-carbothioamide may confer favorable solubility or stability in synthetic applications.

Biological Activity

2,2,5,5-Tetramethyloxolane-3-carbothioamide is a heterocyclic compound with the molecular formula C₉H₁₇NOS. It features a five-membered oxolane ring substituted with four methyl groups and a carbothioamide functional group. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.

The chemical structure of 2,2,5,5-Tetramethyloxolane-3-carbothioamide plays a crucial role in its biological activity. Its properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NOS |

| Molecular Weight | 187.30 g/mol |

| IUPAC Name | 2,2,5,5-tetramethyloxolane-3-carbothioamide |

| InChI | InChI=1S/C9H17NOS/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6H,5H2,1-4H3,(H2,10,12) |

| Canonical SMILES | CC1(CC(C(O1)(C)C)C(=S)N)C |

The biological activity of 2,2,5,5-Tetramethyloxolane-3-carbothioamide is primarily attributed to its ability to interact with various biomolecules. The carbothioamide group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The steric hindrance provided by the oxolane ring may influence the compound's reactivity and stability in biological systems.

Biological Applications

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2,2,5,5-Tetramethyloxolane-3-carbothioamide may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate that it may inhibit cell proliferation and induce apoptosis.

- Role in Organic Synthesis : It serves as a reagent in various chemical reactions including the Buchwald-Hartwig amination process, which is significant for synthesizing bioactive compounds.

Case Studies

A notable case study involved the use of 2,2,5,5-Tetramethyloxolane-3-carbothioamide as a solvent in the Buchwald-Hartwig amination reaction. This reaction is critical for synthesizing N-arylamines which are important in pharmaceutical development. The compound demonstrated comparable yields to traditional solvents like toluene but with enhanced safety profiles due to lower toxicity and reduced environmental impact .

Pharmacokinetics

The pharmacokinetic profile of 2,2,5,5-Tetramethyloxolane-3-carbothioamide is still under investigation. However, its stability against oxidative degradation suggests potential for prolonged activity in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.